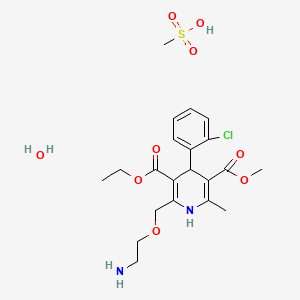
邻苯二甲酸二(2-乙基己基)酯
描述
Bis(2-ethylhexyl) terephthalate, commonly abbreviated as DEHT or DOTP, is an organic compound with the formula C6H4(CO2C8H17)2 . It is a non-phthalate plasticizer, being the diester of terephthalic acid and the branched-chain 2-ethylhexanol . This colorless viscous liquid is used for softening PVC plastics .
Synthesis Analysis
There are two main methods of manufacturing Bis(2-ethylhexyl) terephthalate . One method involves the transesterification of dimethyl terephthalate with 2-ethylhexanol . The other method is a direct esterification of terephthalic acid with 2-ethylhexanol . A sustainable method for the synthesis of Bis(2-ethylhexyl) terephthalate has been proposed, using inexpensive Brønsted acidic ionic liquids as both solvents and catalysts .Molecular Structure Analysis
The molecular formula of Bis(2-ethylhexyl) terephthalate is C24H38O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of Bis(2-ethylhexyl) terephthalate involves chemical reactions such as transesterification and esterification . The utilization of 50 mol % of Brønsted ionic liquid led to the full conversion of terephthalic acid after 8 h of reaction at 120 °C .Physical and Chemical Properties Analysis
Bis(2-ethylhexyl) terephthalate is a clear viscous liquid with a density of 0.984 g/mL and a boiling point of 400 °C . Its molar mass is 390.564 g·mol−1 .科学研究应用
邻苯二甲酸二(2-乙基己基)酯,通常缩写为 DEHT 或 DOTP,是一种用作非邻苯二甲酸酯增塑剂的有机化合物。它是对苯二甲酸与支链 2-乙基己醇的二酯。以下是其在各个领域的科学研究应用的综合分析:
增塑
DEHT 由于其使塑料更具柔性的能力,被广泛应用于增塑工艺。 它的应用范围涵盖了通过挤出、压延、注塑、旋转成型、浸渍成型、浆料成型和涂层等方法制造的产品 .
粘合剂和密封剂
DEHT 因其强大的粘合性能,被用于工业环境和专业人员使用的粘合剂和密封剂的配方 .
合成研究
对 DEHT 可持续合成方法的科学研究正在进行中,研究正在探索具有成本效益和环境友好的生产技术 .
每种应用都利用了 DEHT 的独特特性来提高不同行业的产品性能。对 DEHT 使用的关注源于其与传统邻苯二甲酸酯相比更安全的特性,使其成为与人类或食品产品密切接触的产品的首选。
作用机制
Bis(2-ethylhexyl) terephthalate (DEHT)
is an organic compound used as a plasticizer. It is known for its chemical similarity to general-purpose phthalates such as DEHP and DINP, but without any negative regulatory pressure . Here is an overview of its mechanism of action:
Target of Action
DEHT primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammation . It also affects various cellular signaling pathways, including Notch, Wnt, and TGF-β .
Mode of Action
DEHT interacts with its targets through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Biochemical Pathways
DEHT significantly modulates several pathways associated with its metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . Among these signaling pathways, modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted .
Pharmacokinetics
It is known that deht is a non-phthalate plasticizer, being the diester of terephthalic acid and the branched-chain 2-ethylhexanol . This suggests that it may have different pharmacokinetic properties compared to phthalate plasticizers.
Result of Action
The molecular and cellular effects of DEHT’s action include changes in fatty acid metabolism, increased cell proliferation, decreased apoptosis, and increased production of reactive oxygen species . These changes can lead to oxidative stress and potentially contribute to carcinogenic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEHT. For example, the migration of DEHT from PET bottles into mineral water is dependent on high temperature and storage time . Furthermore, DEHT is considered safer than ortho-phthalate plasticizers due to its reduced toxicity profile .
未来方向
In recent years, strict regulations on environmental protection have intensified restrictions on plasticizers production, limiting the use of some ortho-phthalates esters . This has led to the exploration of alternative plasticizers like Bis(2-ethylhexyl) terephthalate . The presented new approach is proposed as a safe, cost-effective, and alternative method to conventional processes with organometallic compounds that, in turn, leads to greener and a more economically viable technology .
生化分析
Biochemical Properties
Bis(2-ethylhexyl) terephthalate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed that this compound does not induce peroxisome proliferation of liver enzymes, which is a notable difference from some ortho-phthalates . The interactions of Bis(2-ethylhexyl) terephthalate with biomolecules are primarily non-toxic, making it a safer alternative for various applications.
Cellular Effects
The effects of Bis(2-ethylhexyl) terephthalate on various cell types and cellular processes have been studied extensively. This compound influences cell function by interacting with cell signaling pathways and gene expression. It has been noted that Bis(2-ethylhexyl) terephthalate does not cause significant cellular toxicity, which is a crucial factor in its widespread use
Molecular Mechanism
At the molecular level, Bis(2-ethylhexyl) terephthalate exerts its effects through various binding interactions with biomolecules. It does not act as an enzyme inhibitor or activator but rather interacts with cellular components in a non-toxic manner . The compound’s molecular structure allows it to integrate seamlessly into biochemical pathways without causing significant disruptions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2-ethylhexyl) terephthalate have been observed to change over time. The compound is stable under standard conditions and does not degrade rapidly . Long-term studies have shown that it maintains its non-toxic profile, with no significant adverse effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Bis(2-ethylhexyl) terephthalate vary with different dosages in animal models. At low doses, the compound does not exhibit toxic effects, while at higher doses, some adverse effects have been noted . These include gastrointestinal distress and changes in liver and kidney function. The threshold for toxicity is relatively high, making it a safer alternative compared to other plasticizers.
Metabolic Pathways
Bis(2-ethylhexyl) terephthalate is involved in several metabolic pathways, including hydrolysis and oxidation . The compound is metabolized into mono-ethylhexyl terephthalate and subsequently into terephthalic acid and 2-ethylhexanol. These metabolites are further processed by the liver and excreted via urine and feces .
Transport and Distribution
Within cells and tissues, Bis(2-ethylhexyl) terephthalate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which influences its localization and function .
Subcellular Localization
The subcellular localization of Bis(2-ethylhexyl) terephthalate is primarily within the lipid compartments of cells . It does not possess specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in lipid-rich areas suggests a role in maintaining cellular membrane integrity and function .
属性
IUPAC Name |
bis(2-ethylhexyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPICVVBGZBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027625 | |
| Record name | Bis(2-ethylhexyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals, Liquid; [MSDSonline] | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
383 °C | |
| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
238 °C or 460 °F (open cup) | |
| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 4.0 mg/L at 20 °C | |
| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9825 at 20/20 °C | |
| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
13.5 (Air = 1) | |
| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000214 [mmHg] | |
| Record name | Bis(2-ethylhexyl) terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6422-86-2 | |
| Record name | Dioctyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl) terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLHEXYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VS908W98L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-48 °C | |
| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)













